5-(4-ethoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-ethoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an ethoxyphenyl group, a pyridinyl group, and an oxazole ring, making it a complex and versatile molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using an ethoxyphenyl halide.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a pyridinyl boronic acid and a halogenated oxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
5-(4-ethoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
- 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
- 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
Uniqueness
5-(4-ethoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance its solubility, stability, and interaction with specific molecular targets compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H15N3O3 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-N-pyridin-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H15N3O3/c1-2-22-13-8-6-12(7-9-13)15-11-14(20-23-15)17(21)19-16-5-3-4-10-18-16/h3-11H,2H2,1H3,(H,18,19,21) |
InChI Key |
YCSGOGNSMFIMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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